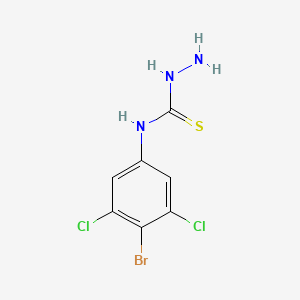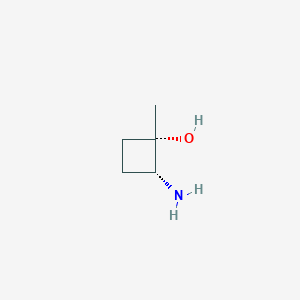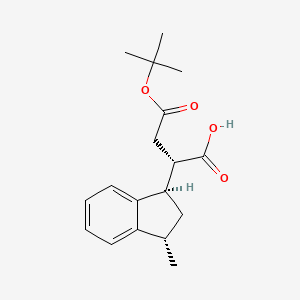
(S)-4-(tert-Butoxy)-2-((1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(tert-Butoxy)-2-((1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid is a complex organic compound characterized by its unique structural features. This compound contains a tert-butoxy group, a dihydroindenyl moiety, and an oxobutanoic acid group, making it a subject of interest in various fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxy)-2-((1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common method involves the use of tert-butyl alcohol and appropriate protecting groups to ensure the selective formation of the desired product. Reaction conditions often include the use of catalysts, solvents like glycerol, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(tert-Butoxy)-2-((1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
(S)-4-(tert-Butoxy)-2-((1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-4-(tert-Butoxy)-2-((1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group and dihydroindenyl moiety play crucial roles in its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-4-(tert-Butoxy)-2-((1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid shares similarities with other compounds containing tert-butoxy and dihydroindenyl groups.
- Compounds like tert-butyl 4-oxobutanoate and 3-methyl-2,3-dihydro-1H-inden-1-yl derivatives exhibit comparable structural features and reactivity patterns .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C18H24O4 |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
(2S)-2-[(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-yl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H24O4/c1-11-9-14(13-8-6-5-7-12(11)13)15(17(20)21)10-16(19)22-18(2,3)4/h5-8,11,14-15H,9-10H2,1-4H3,(H,20,21)/t11-,14-,15-/m0/s1 |
Clé InChI |
DLQPYIKTIYEZQG-CQDKDKBSSA-N |
SMILES isomérique |
C[C@H]1C[C@@H](C2=CC=CC=C12)[C@H](CC(=O)OC(C)(C)C)C(=O)O |
SMILES canonique |
CC1CC(C2=CC=CC=C12)C(CC(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


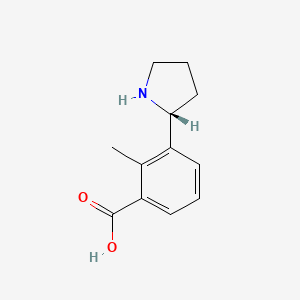
![Ethyl 8-bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12993503.png)

![5-Oxo-5H-thiazolo[3,2-a]pyridine-2-carboxylic acid](/img/structure/B12993507.png)
![4'-Chlorospiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B12993510.png)
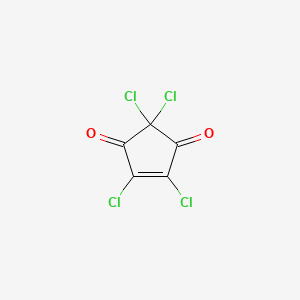


![3-Bromo-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12993540.png)
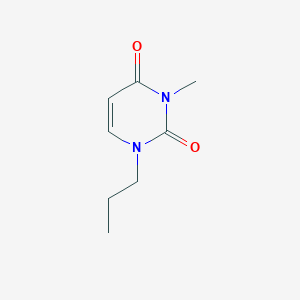
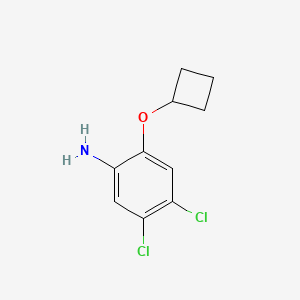
![tert-Butyl (1S,4S)-4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12993574.png)
